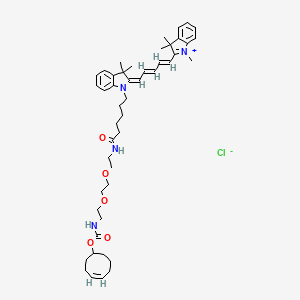

Cy5-PEG2-TCO4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C47H65ClN4O5 |

|---|---|

Molecular Weight |

801.5 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h6-7,9,13-14,16-19,23-28,37H,8,10-12,15,20-22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b7-6-; |

InChI Key |

AIAQHUDEZKOTIV-NAFXZHHSSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C\CC5)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Cy5-PEG2-TCO

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and bioorthogonal applications of Cy5-PEG2-TCO, a fluorescent labeling reagent crucial for advanced biological research and therapeutic development.

Core Structure of Cy5-PEG2-TCO

Cy5-PEG2-TCO is a heterobifunctional molecule meticulously designed for targeted fluorescent labeling. Its structure is a conjugate of three key components: a Cyanine 5 (Cy5) fluorophore, a short polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) reactive group.

-

Cyanine 5 (Cy5): A member of the cyanine dye family, Cy5 is a bright, far-red fluorescent dye. Its spectral properties in a region with minimal cellular autofluorescence make it an ideal choice for high signal-to-noise imaging applications.[1]

-

Polyethylene Glycol (PEG2): A two-unit polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the Cy5 dye and the target biomolecule, minimizing potential steric hindrance and interaction with the fluorophore.

-

trans-Cyclooctene (TCO): As a strained alkene, TCO is a highly reactive dienophile.[1] It is a key component for bioorthogonal chemistry, specifically for its rapid and highly specific reaction with tetrazine-functionalized molecules.[2][3]

The precise chemical structure is defined by its IUPAC name: [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate chloride.[4]

A diagram illustrating the modular components of Cy5-PEG2-TCO is provided below.

Physicochemical and Spectroscopic Properties

The combination of its constituent parts gives Cy5-PEG2-TCO a unique set of properties that are advantageous for bio-labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C47H65ClN4O5 | |

| Molecular Weight | 801.5 g/mol | |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~667 nm | |

| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.27 | |

| Reactivity | Reacts with tetrazines via iEDDA |

The Role of TCO in Bioorthogonal Chemistry

The TCO moiety is central to the utility of Cy5-PEG2-TCO. It participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a 1,2,4,5-tetrazine. This reaction is a cornerstone of "click chemistry" due to its remarkable features:

-

Exceptional Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.

-

High Specificity: TCO and tetrazines are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring highly specific labeling.

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.

-

Irreversibility: The reaction forms a stable dihydropyridazine product, resulting in a permanent label.

The underlying principle of this high reactivity is the significant ring strain of the trans-double bond within the eight-membered cyclooctene ring. This strain is released upon the [4+2] cycloaddition with a tetrazine, providing a strong thermodynamic driving force for the reaction.

The mechanism of the TCO-tetrazine iEDDA reaction is depicted below.

Experimental Protocol: Labeling of a Tetrazine-Modified Protein

This protocol provides a general workflow for labeling a protein that has been pre-functionalized with a tetrazine group using Cy5-PEG2-TCO.

Materials:

-

Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

-

Cy5-PEG2-TCO

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25) for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO or DMF at a concentration of 1-10 mM.

-

Ensure the tetrazine-modified protein is at a suitable concentration (typically 1-5 mg/mL) in a buffer free of reactive contaminants.

-

-

Labeling Reaction:

-

Add a 1.5 to 5-fold molar excess of the Cy5-PEG2-TCO stock solution to the solution of the tetrazine-modified protein.

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light. The rapid kinetics of the TCO-tetrazine reaction often lead to completion within this timeframe.

-

-

Purification:

-

Remove unreacted Cy5-PEG2-TCO from the labeled protein using a desalting column equilibrated with the desired storage buffer.

-

Collect the fractions containing the purified, fluorescently labeled protein.

-

-

Analysis:

-

Confirm successful labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

-

Further analysis can be performed using techniques such as SDS-PAGE with fluorescence imaging to visualize the labeled protein.

-

The experimental workflow for protein labeling is illustrated in the following diagram.

Applications in Research and Development

The unique properties of Cy5-PEG2-TCO make it a versatile tool for a wide range of applications, including:

-

Cellular Imaging: The pre-targeting approach, where a tetrazine-modified antibody is first administered, followed by the Cy5-PEG2-TCO, allows for high-contrast imaging of specific cellular targets with reduced background fluorescence.

-

Flow Cytometry: Specific cell populations can be fluorescently labeled for identification and sorting.

-

In Vivo Imaging: The far-red fluorescence of Cy5 allows for deep tissue penetration, making it suitable for small animal imaging studies.

-

Drug Delivery and Development: As a component of antibody-drug conjugates (ADCs) or other targeted therapeutic systems, it can be used to track the localization and quantify the delivery of therapeutic agents.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 4. Cy5-PEG2-TCO4 | C47H65ClN4O5 | CID 169450331 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cy5-PEG2-TCO: Properties, Specifications, and Applications

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Cy5-PEG2-TCO, a fluorescent probe designed for advanced bioorthogonal labeling and imaging. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical biology, molecular imaging, and targeted therapeutics.

Introduction

Cy5-PEG2-TCO is a bioorthogonal labeling reagent that combines a bright, far-red cyanine dye (Cy5), a short polyethylene glycol (PEG) spacer, and a reactive trans-cyclooctene (TCO) moiety. The TCO group enables rapid and specific covalent bond formation with tetrazine-modified molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2][3] This "click chemistry" reaction is exceptionally fast, highly selective, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[4][5]

The Cy5 fluorophore offers excellent spectral properties in the far-red region, minimizing background autofluorescence from biological samples. The hydrophilic PEG2 linker enhances solubility in aqueous buffers and provides a spacer to reduce potential steric hindrance between the dye and the target molecule. These features make Cy5-PEG2-TCO a powerful tool for a variety of applications, including protein and cell labeling, fluorescence microscopy, and flow cytometry.

Chemical Properties and Specifications

The key chemical and physical properties of Cy5-PEG2-TCO are summarized in the tables below for easy reference.

General Specifications

| Property | Value | Reference |

| Molecular Formula | C47H65ClN4O5 | |

| Molecular Weight | 801.50 g/mol | |

| Appearance | Blue solid | |

| Purity | >95% (HPLC) |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~647-651 nm | |

| Emission Maximum (λem) | ~663-670 nm | |

| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |

| Quantum Yield | ~0.2-0.27 |

Solubility and Storage

| Property | Value | Reference |

| Solubility | Soluble in DMSO, DMF, and Methanol | |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

The iEDDA Reaction: Mechanism of Action

Cy5-PEG2-TCO functions through the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. This reaction involves the [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich trans-cyclooctene (TCO). The reaction proceeds in two steps: a rapid cycloaddition to form an unstable intermediate, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to yield a stable, fluorescently labeled dihydropyridazine product. The reaction is extremely fast, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

Experimental Protocols

This section provides a general protocol for labeling a tetrazine-modified protein with Cy5-PEG2-TCO. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Protocol: Labeling of a Tetrazine-Modified Protein

Materials:

-

Tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Cy5-PEG2-TCO

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare Stock Solution: Dissolve Cy5-PEG2-TCO in anhydrous DMSO to a concentration of 10 mM.

-

Prepare Protein Sample: Dissolve the tetrazine-modified protein in PBS (pH 7.4) to a concentration of 1-5 mg/mL.

-

Labeling Reaction: Add a 5-10 fold molar excess of the Cy5-PEG2-TCO stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. The reaction is typically rapid.

-

Purification: Remove excess, unreacted Cy5-PEG2-TCO using a desalting column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). The labeled protein is now ready for downstream applications.

Caption: A typical workflow for labeling a tetrazine-modified protein.

Applications

The unique properties of Cy5-PEG2-TCO make it a versatile tool for a range of applications in biological research and drug development.

-

Fluorescence Microscopy: The bright, far-red fluorescence of Cy5 is ideal for high-resolution imaging of labeled biomolecules in cells and tissues with minimal autofluorescence.

-

Flow Cytometry: Labeled cells can be readily detected and quantified using flow cytometers equipped with appropriate lasers and filters.

-

In Vivo Imaging: The pre-targeting approach, where a TCO-modified antibody is administered first, followed by the Cy5-PEG2-TCO, can be used for targeted in vivo imaging.

-

Protein Labeling and Tracking: Covalently attaching Cy5-PEG2-TCO to proteins allows for the study of their localization, trafficking, and interactions within living systems.

Stability and Handling

Trans-cyclooctene (TCO) compounds can be susceptible to isomerization to their less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or upon prolonged storage. For optimal performance, it is recommended to store Cy5-PEG2-TCO at -20°C, protected from light and moisture. Prepare stock solutions in anhydrous DMSO fresh for each experiment. While some TCO derivatives have shown stability in aqueous solutions for extended periods, it is best practice to use the reagent promptly after reconstitution.

Conclusion

Cy5-PEG2-TCO is a high-performance fluorescent probe for bioorthogonal chemistry. Its rapid, specific, and catalyst-free reaction with tetrazines, combined with the excellent spectral properties of the Cy5 dye, provides a powerful tool for the precise labeling and visualization of biomolecules in complex biological systems. The detailed protocols and data provided in this guide serve as a valuable resource for researchers aiming to incorporate this versatile reagent into their studies.

References

An In-depth Technical Guide to the Cy5-PEG-TCO and Tetrazine Bioorthogonal Ligation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which employs reactions that can proceed within complex biological systems without interfering with native biochemical processes.[1] Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a strained trans-cyclooctene (TCO).[2][3] This ligation is distinguished by its exceptionally fast reaction kinetics, high specificity, and the absence of any need for a cytotoxic catalyst.[1][4]

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the Cy5-PEG2-TCO and tetrazine reaction. This specific system combines the unparalleled speed of the TCO-tetrazine ligation with the utility of a polyethylene glycol (PEG) spacer and the bright, far-red fluorescence of the Cy5 cyanine dye. The PEG linker enhances aqueous solubility and minimizes steric hindrance, while the Cy5 fluorophore enables sensitive detection in a spectral region with minimal cellular autofluorescence. This combination makes it an invaluable tool for applications ranging from live-cell imaging and flow cytometry to pre-targeted drug delivery.

The Core Reaction Mechanism

The conjugation of a TCO moiety with a tetrazine is a [4+2] cycloaddition reaction. Unlike a standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the TCO). The reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

The mechanism proceeds through the following steps:

-

[4+2] Cycloaddition: The electron-poor tetrazine rapidly reacts with the highly strained, electron-rich TCO in a concerted cycloaddition. The high ring strain of the TCO is a primary driving force, significantly accelerating the reaction rate. This step forms a highly unstable, strained bicyclic intermediate.

-

Retro-Diels-Alder Reaction: The bicyclic intermediate immediately undergoes a retro-Diels-Alder reaction.

-

Nitrogen Gas Expulsion: This cycloreversion results in the irreversible release of a molecule of dinitrogen gas (N₂), the reaction's only byproduct.

-

Stable Conjugate Formation: The final product is a stable dihydropyridazine linkage. This adduct may subsequently isomerize or be oxidized to a pyridazine.

Quantitative Reaction Data

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions discovered to date, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹. This exceptional speed allows for efficient conjugation even at low reactant concentrations, which is critical for in vivo applications.

Table 1: Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 3,6-di-(2-pyridyl)-s-tetrazine and TCO | Methanol/Water (9:1) | 25 | ~2000 | |

| Hydrogen-substituted tetrazines and TCO | Aqueous Media | N/A | up to 30,000 | |

| 3-methyl-6-phenyl-tetrazine and sTCO | 25% ACN/PBS | 20 | 23,800 ± 400 | |

| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 |

| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶ | |

Table 2: Photophysical Properties of Cy5 Fluorophore

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Excitation Maximum (λ_ex) | ~650 nm | Post-ligation with TCO. | |

| Emission Maximum (λ_em) | ~670 nm | Post-ligation with TCO. | |

| Fluorogenic Response | Yes | The tetrazine moiety can quench the Cy5 fluorescence. Ligation with TCO relieves this quenching, leading to an increase in fluorescence intensity. |

| Photostability | Good | Suitable for most standard fluorescence imaging applications. | |

Factors Influencing Reaction Efficiency

The kinetics of the IEDDA reaction can be finely tuned by modifying the electronic and steric properties of the reactants.

-

Electronic Effects: The reaction rate is inversely proportional to the energy gap between the TCO's HOMO and the tetrazine's LUMO. Therefore, adding electron-donating groups (EDGs) to the TCO raises the HOMO energy, while adding electron-withdrawing groups (EWGs) to the tetrazine lowers the LUMO energy. Both modifications reduce the energy gap and accelerate the reaction. For instance, pyridin-2-yl substituted tetrazines react much faster than phenyl-substituted ones due to the electron-withdrawing nature of the pyridyl group.

-

Steric Effects: Steric hindrance around the reactive moieties can decrease the reaction rate. Terminal alkenes are generally more reactive than internal ones. While TCO is an internal alkene, its high ring strain overcomes the steric factors, making it exceptionally reactive.

-

Solvent and pH: The TCO-tetrazine ligation is highly robust and proceeds efficiently in a wide range of organic and aqueous solvents, including complex biological media. The reaction is typically performed in buffered solutions such as PBS at a pH between 6 and 9.

Detailed Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a protein with a Cy5-tetrazine probe. Optimization may be required based on the specific biomolecules used.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues).

-

Reagent Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM. Incubate for 5-10 minutes.

-

-

Purification:

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis according to the manufacturer's protocol. The TCO-labeled protein is now ready for ligation.

-

Protocol 2: Ligation of TCO-labeled Protein with Cy5-PEG-Tetrazine

-

Reagent Preparation:

-

Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Prepare a stock solution of the Cy5-PEG-Tetrazine probe in DMSO.

-

-

Ligation Reaction:

-

Add the Cy5-PEG-Tetrazine probe to the solution of TCO-labeled protein. A slight molar excess (1.5 to 5-fold) of the tetrazine probe is often recommended to ensure complete labeling of the TCO sites.

-

Incubate the mixture for 30-60 minutes at room temperature, protected from light. For less concentrated samples, the reaction can be extended or performed at 37°C to ensure completion.

-

-

Final Purification (Optional):

-

If necessary, remove any unreacted Cy5-PEG-Tetrazine probe using a spin desalting column. The final Cy5-labeled protein conjugate is now ready for downstream applications.

-

Protocol 3: Monitoring Reaction Progress

The progress of the TCO-tetrazine ligation can be easily monitored spectroscopically. The tetrazine moiety has a characteristic absorbance in the 510-550 nm range that disappears as the reaction proceeds. By tracking the decrease in this absorbance over time using a spectrophotometer, one can confirm the successful formation of the conjugate.

Applications in Research and Drug Development

The speed and biocompatibility of the TCO-tetrazine reaction have enabled numerous advanced applications. A prominent example is the "pre-targeting" strategy used in in vivo imaging and drug delivery.

In this approach:

-

A TCO-functionalized antibody is administered. This antibody is designed to bind to a specific target, such as a tumor-associated antigen.

-

A waiting period allows the antibody to accumulate at the target site while unbound antibodies are cleared from circulation.

-

A small, rapidly-diffusing Cy5-tetrazine molecule is then administered.

-

The tetrazine quickly finds and reacts with the TCO-antibody already localized at the target site, resulting in a highly specific signal for imaging or a localized therapeutic effect.

This two-step method significantly improves the target-to-background ratio and minimizes off-target effects associated with administering large, slow-clearing antibody-dye or antibody-drug conjugates.

Conclusion

The inverse-electron-demand Diels-Alder reaction between Cy5-PEG-TCO and tetrazine stands as a premier bioorthogonal ligation tool. Its combination of unparalleled reaction speed, exceptional specificity, and operational simplicity in biological environments provides researchers with a powerful method for labeling, tracking, and targeting biomolecules. A thorough understanding of the underlying mechanism and the factors that influence its kinetics is essential for leveraging this remarkable chemistry to its full potential in the development of next-generation diagnostics and therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Functions of PEG2 Linkers in Fluorescent Probes

Executive Summary

The covalent attachment of a fluorophore to a biomolecule is a cornerstone of modern biological research and diagnostics. The performance of the resulting fluorescent probe, however, is critically dependent on the chemical linker that bridges the fluorescent dye and the targeting moiety. The incorporation of a short, discrete polyethylene glycol (PEG) spacer, specifically a PEG2 linker (containing two ethylene glycol units), has become a key strategy for optimizing probe performance. This guide provides a detailed technical overview of the multifaceted functions of the PEG2 linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in the rational design and application of high-performance fluorescent probes.

Core Functions and Advantages of PEG Linkers

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene oxide units.[1] Their use in bioconjugation dates back to the 1970s, when they were first used to extend the circulation time of proteins.[1] In the context of fluorescent probes, even short PEG linkers like PEG2 impart significant advantages stemming from their unique physicochemical properties.[2][3]

Improved Hydrophilicity and Solubility

Many organic fluorophores are inherently hydrophobic, which can lead to poor solubility in aqueous buffers, aggregation, and precipitation.[2] The hydrophilic nature of the PEG linker, derived from the hydrogen bonding capacity of its ethylene oxide units, dramatically increases the overall water solubility of the probe conjugate. This enhanced solubility is crucial for preventing aggregation, which can quench fluorescence and lead to inaccurate quantification, and ensures the probe remains stable and functional in physiological environments.

Reduction of Non-Specific Binding

A primary challenge in fluorescence-based assays is the non-specific adsorption of probes to proteins and cell membranes, which elevates background signal and reduces the signal-to-noise ratio. The hydrophilic and electrically neutral PEG chain creates a hydration shell around the probe. This "stealth" effect masks the often-hydrophobic fluorophore, effectively minimizing non-specific hydrophobic and electrostatic interactions. The result is a significant reduction in background fluorescence and improved image contrast.

Management of Steric Hindrance

The PEG2 linker acts as a flexible spacer, providing critical physical separation between the bulky fluorophore and the target-binding molecule (e.g., an antibody or peptide). This separation is vital for two reasons:

-

Preserving Binding Affinity: It prevents the fluorophore from sterically interfering with the interaction between the targeting ligand and its biological target.

-

Enhancing Fluorophore Performance: The flexibility of the PEG chain gives the attached fluorophore greater rotational freedom, which can help optimize its photophysical properties and prevent quenching interactions with the biomolecule itself.

Prevention of Fluorescence Quenching

Fluorophores can exhibit self-quenching when in close proximity to one another, a common issue in probes with a high dye-to-antibody ratio. The PEG spacer physically distances the fluorophores from each other and from potential quenching residues on the surface of the conjugated biomolecule, thus preserving the probe's brightness and quantum yield.

Enhanced Pharmacokinetics and Stability

For in vivo imaging applications, PEGylation is a well-established method for improving the pharmacokinetic profile of biologics. While the short PEG2 linker has a less dramatic effect than long PEG chains, it still contributes to an increased hydrodynamic radius, which can help reduce renal clearance. Furthermore, PEG linkers can shield the probe from enzymatic degradation and reduce immunogenicity, enhancing its stability and circulation half-life in biological systems.

Data Presentation: The Quantitative Impact of PEG Linkers

The advantages conferred by PEG linkers have been quantitatively demonstrated in numerous studies. The following tables summarize key performance metrics from comparative analyses of fluorescent probes with and without PEG spacers.

Table 1: Impact of a 5 kDa PEG Linker on Probe Physicochemical Properties

| Probe ID | Targeting Peptide | PEGylated (5 kDa) | Quantum Yield | Fluorescence Lifetime (ns) |

| 5a | None | No | 0.080 ± 0.004 | 0.40 ± 0.03 |

| 5b | None | Yes | 0.19 ± 0.01 | 0.79 ± 0.02 |

| 6a | RGD | No | 0.082 ± 0.004 | 0.52 ± 0.05 |

| 7a | RGD | Yes | 0.20 ± 0.01 | 0.81 ± 0.02 |

| 6b | RAD | No | 0.081 ± 0.004 | 0.50 ± 0.02 |

| 7b | RAD | Yes | 0.20 ± 0.01 | 0.80 ± 0.03 |

| Data synthesized from a study on PEG-fluorochrome shielding, demonstrating that PEGylation significantly increases quantum yield and fluorescence lifetime. |

Table 2: Effect of a 5 kDa PEG Linker on Non-Specific Cell Binding

| Probe ID | Targeting Peptide | PEGylated (5 kDa) | Non-Specific Cell Binding (a.u.) |

| 5a | None | No | 79.7 ± 0.7 |

| 5b | None | Yes | 3.1 ± 0.1 |

| 6a | RGD | No | 26.7 ± 0.6 |

| 7a | RGD | Yes | 9.7 ± 0.3 |

| 6b | RAD | No | 20.4 ± 0.4 |

| 7b | RAD | Yes | 3.2 ± 0.2 |

| Data from the same study showing a dramatic reduction in non-specific binding to BT-20 cells for PEGylated probes compared to their non-PEGylated counterparts. |

Table 3: Influence of Short PEG Linkers on Antibody-ICG Conjugate Stability

| Conjugate | Linker | Covalently Bound ICG (%) | Fluorescence Increase in Serum (%) |

| Pan-ICG | No PEG | 21.8 | 79.7 |

| Pan-PEG4-ICG | PEG4 | 70.9 | 41.8 |

| Pan-PEG8-ICG | PEG8 | 85.5 | 40.4 |

| Data from a study on monoclonal antibody-Indocyanine Green (ICG) probes, indicating that short PEG linkers (PEG4 and PEG8) significantly increase the stability of the covalent linkage and reduce the dissociation-induced fluorescence increase in serum. |

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for understanding the complex relationships and processes involved in probe design and function.

Caption: Logical flow of PEG2 linker core properties to functional advantages and improved assay outcomes.

Caption: General experimental workflow for the synthesis and purification of a fluorescent probe.

Caption: Targeted fluorescent probe binding to a cell surface receptor and subsequent internalization pathway.

Experimental Protocols

Detailed and reproducible protocols are critical for success. The following sections provide methodologies for probe synthesis and characterization.

Protocol 1: Synthesis of a Peptide-PEG2-Fluorophore Conjugate

This protocol describes the conjugation of an amine-reactive fluorescent dye to a peptide containing a primary amine (e.g., N-terminus or lysine side chain) using a heterobifunctional NHS-PEG2-Amine linker.

Materials:

-

Peptide of interest with a free amine group

-

Amine-PEG2-NHS Ester linker

-

Amine-reactive fluorescent dye (e.g., NHS ester of a cyanine dye)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC)

Methodology:

-

Peptide-Linker Conjugation: a. Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL. b. Dissolve the Amine-PEG2-NHS ester linker in a minimal amount of DMF or DMSO. c. Add the linker solution to the peptide solution at a 5 to 10-fold molar excess. Add a small amount of DIPEA to catalyze the reaction. d. Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. Monitor progress by RP-HPLC.

-

Dye Conjugation: a. Once the first step is complete, add the amine-reactive fluorescent dye (dissolved in DMF/DMSO) to the reaction mixture in a 1.5-fold molar excess over the initial peptide amount. b. Protect the reaction from light and continue stirring at room temperature for an additional 4 hours or overnight at 4°C.

-

Quenching and Purification: a. Quench any unreacted NHS esters by adding Quenching Buffer and incubating for 30 minutes at room temperature. b. Purify the crude product first by SEC to remove unreacted dye and other small molecules. c. Perform a final purification using RP-HPLC to isolate the desired peptide-PEG2-dye conjugate with high purity.

-

Characterization: a. Confirm the identity and purity of the final product using LC-MS (Liquid Chromatography-Mass Spectrometry). b. Determine the concentration of the probe using UV-Vis spectrophotometry, measuring the absorbance of the fluorophore at its λmax.

Protocol 2: Conjugation of an NHS-Ester-PEG2-Dye to an Antibody

This protocol details the common method for labeling primary amines (lysine residues) on an antibody.

Materials:

-

Antibody of interest (e.g., IgG)

-

NHS-Ester-PEG2-Fluorophore conjugate

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

Anhydrous DMSO

-

Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes (10 kDa MWCO)

Methodology:

-

Antibody Preparation: a. If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Conjugation Buffer using a desalting column or dialysis. b. Adjust the antibody concentration to 2-10 mg/mL.

-

Conjugation Reaction: a. Prepare a stock solution of the NHS-Ester-PEG2-Fluorophore in anhydrous DMSO (e.g., 10 mg/mL). b. Slowly add a 10 to 20-fold molar excess of the linker-dye solution to the antibody solution while gently stirring. The optimal ratio should be determined empirically for each antibody. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: a. Remove unreacted/hydrolyzed linker-dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. b. Alternatively, dialyze the mixture against PBS for 24-48 hours with several buffer changes to remove small molecule impurities.

-

Characterization: a. Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm (correcting for the dye's absorbance at 280 nm). b. Determine the dye concentration by measuring absorbance at the dye's λmax. c. Calculate the Degree of Labeling (DOL) or Dye-to-Antibody Ratio (DAR) by taking the molar ratio of the dye to the antibody. An optimal DOL is typically between 2 and 6.

Conclusion

The PEG2 linker, though simple in structure, provides a powerful and versatile tool for addressing many of the fundamental challenges in fluorescent probe design. By improving solubility, minimizing non-specific binding, managing steric hindrance, and enhancing stability, the inclusion of a short PEG spacer leads to probes with superior brightness, specificity, and reliability. The principles, data, and protocols outlined in this guide offer a robust framework for researchers and drug development professionals to design and synthesize next-generation fluorescent probes for a wide array of applications, from basic cellular imaging to advanced in vivo diagnostics.

References

The Photophysics of Cy5: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 5 (Cy5) is a far-red fluorescent dye that has been a workhorse in biological imaging and quantitative assays for decades. Its spectral properties in a region of the spectrum with minimal autofluorescence from cellular components make it an attractive choice for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule studies. However, achieving robust and reproducible data with Cy5 requires a deep understanding of its core photophysical properties: quantum yield and photostability. This technical guide provides an in-depth exploration of these characteristics, offering quantitative data, detailed experimental protocols, and a discussion of the factors that influence Cy5 performance.

Core Photophysical Properties of Cy5

The utility of a fluorophore is fundamentally determined by its ability to absorb light and efficiently emit it, and to withstand repeated cycles of excitation and emission without being destroyed. These properties are quantified by the fluorescence quantum yield and photostability, respectively.

Fluorescence Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield indicates a brighter fluorophore. The quantum yield of Cy5 is known to be moderately high, but it is highly sensitive to its local environment.[2][3]

Photostability

Photostability refers to the resilience of a fluorophore to photodegradation or photobleaching upon exposure to excitation light.[2] Photobleaching is an irreversible photochemical process that renders the fluorophore non-fluorescent. High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy.[3] Cy5 is known to be susceptible to photobleaching, a characteristic that often necessitates the use of photostabilizing agents.

Quantitative Data: Cy5 and Key Comparators

The following tables summarize the key quantitative photophysical parameters for Cy5 and its common alternative, Alexa Fluor 647. It is important to note that these values can vary depending on the experimental conditions.

Table 1: Spectroscopic Properties and Quantum Yield

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy5 | ~649 | ~670 | ~250,000 | 0.20 - 0.27 |

| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 |

Table 2: Photostability Comparison

| Fluorophore | Relative Photostability | Key Observations |

| Cy5 | Moderate | Prone to photobleaching, especially at high laser powers. Its fluorescence can be sensitive to the local environment and it is known to form non-fluorescent aggregates when conjugated to proteins at high degrees of labeling. |

| Alexa Fluor 647 | High | Significantly more photostable than Cy5. Exhibits less self-quenching upon conjugation to proteins, leading to brighter and more reliable signals. |

Factors Influencing Cy5 Quantum Yield and Photostability

The performance of Cy5 is not solely an intrinsic property but is heavily influenced by its immediate chemical and physical environment.

-

Molecular Environment: The quantum yield of Cy5 can be influenced by the polarity and viscosity of the solvent. For instance, increasing the viscosity of the medium can lead to an increase in fluorescence efficiency.

-

Conjugation to Biomolecules: When Cy5 is conjugated to proteins or nucleic acids, its photophysical properties can change. High degrees of labeling on proteins can lead to self-quenching and the formation of non-fluorescent aggregates, which reduces the overall fluorescence. For DNA-conjugated Cy5, the fluorescence intensity can be modulated by the DNA sequence.

-

Presence of Oxygen: Molecular oxygen is a major contributor to the photobleaching of Cy5. The excited fluorophore can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) that can then chemically degrade the dye.

-

Excitation Intensity: Higher intensity of the excitation light leads to a more rapid rate of photobleaching.

-

Triplet State Quenchers: The photobleaching of Cy5 often proceeds through the formation of a long-lived, non-fluorescent triplet state. Triplet state quenchers (TSQs) are molecules that can interact with the excited Cy5 and return it to the ground state, thereby preventing the reactions that lead to photobleaching. Common TSQs include cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA), and Trolox.

Mechanisms of Photobleaching and Photostabilization

The primary pathway for Cy5 photobleaching involves the transition of the excited singlet state to a triplet state. This triplet state can then react with molecular oxygen to produce singlet oxygen, a highly reactive species that can destroy the fluorophore. Another proposed mechanism involves the oxidative cleavage of the polymethine chain of the cyanine dye.

Strategies to enhance the photostability of Cy5 focus on mitigating these processes:

-

Oxygen Scavenging Systems: These are enzymatic systems (e.g., glucose oxidase and catalase) that remove dissolved oxygen from the imaging buffer, thereby reducing the formation of ROS.

-

Triplet State Quenchers (TSQs): As mentioned, TSQs like COT, NBA, and Trolox can depopulate the reactive triplet state. Covalently linking these quenchers directly to the Cy5 molecule has been shown to dramatically enhance photostability.

-

Redox-active Agents: The addition of reducing and oxidizing agents to the imaging buffer can create a "redox buffer" that helps to regenerate the fluorescent state of the dye.

Experimental Protocols

Accurate and reproducible measurements of quantum yield and photostability are essential for comparing fluorophores and optimizing experimental conditions.

Measurement of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the relative quantum yield of a fluorophore by comparing it to a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a well-characterized standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range to Cy5 (e.g., Rhodamine 800).

-

Solution Preparation: Prepare a series of dilute solutions of both the Cy5 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra for each solution.

-

Fluorescence Measurement: Record the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the Cy5 sample.

-

The quantum yield of the Cy5 sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the sample and standard solutions, respectively.

-

-

Measurement of Photostability

Photostability is typically assessed by measuring the decay of fluorescence intensity over time under continuous illumination.

Protocol:

-

Sample Preparation: Prepare the Cy5-labeled sample in a relevant context, for example, conjugated to an antibody and bound to a cellular target on a microscope slide.

-

Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination with a constant excitation intensity. The time interval between images should be chosen to adequately capture the fluorescence decay.

-

Data Analysis:

-

Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

-

Correct for background fluorescence by subtracting the mean intensity of a background region.

-

Normalize the background-corrected fluorescence intensity to the initial intensity (at time t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The resulting decay curve can be fitted to an exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.

-

Visualizing Key Processes

To further clarify the experimental workflows and the mechanisms of photobleaching, the following diagrams are provided.

References

The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction

An In-Depth Technical Guide to the Reactivity of trans-Cyclooctene (TCO) Groups in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and stability of trans-cyclooctene (TCO) groups in aqueous solutions, a cornerstone of modern bioorthogonal chemistry. The inverse-electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine (Tz) moieties offers a powerful tool for site-specific bioconjugation, finding extensive applications in drug development, diagnostics, and fundamental biological research.[1] Its exceptional reaction kinetics and biocompatibility allow for the precise formation of covalent bonds within complex biological systems, including living organisms.[2]

The TCO-tetrazine ligation is a [4+2] cycloaddition reaction that is exceptionally fast and selective.[3] Unlike many other bioconjugation techniques, this reaction proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[4] The primary product of this reaction is a stable dihydropyridazine linkage.[2] The reaction's speed is a significant advantage, with second-order rate constants that are among the highest reported for any bioorthogonal reaction. This allows for efficient conjugation even at low micromolar or nanomolar concentrations of reactants.

The reactivity of the TCO group is largely attributed to the high ring strain of the trans-cyclooctene double bond. Over the years, various TCO derivatives have been engineered to enhance reactivity, improve stability, and increase hydrophilicity, thereby tailoring them for a wide range of applications.

Quantitative Data on TCO Reactivity and Stability

The choice of a specific TCO derivative for a given application often involves a trade-off between reactivity and stability. Highly strained TCOs tend to be more reactive but can also be more susceptible to isomerization and degradation.

Reaction Kinetics of TCO Derivatives

The following table summarizes the second-order rate constants (k₂) for the reaction of various TCO derivatives with different tetrazine partners in aqueous solutions. This data allows for a direct comparison of the reactivity of these bioorthogonal reagents.

| TCO Derivative | Abbreviation | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features & Notes |

| trans-Cyclooctene | TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | The foundational TCO structure. |

| axial-5-hydroxy-trans-cyclooctene | a-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 150,000 ± 8,000 | Increased reactivity due to the axial orientation of the substituent. |

| equatorial-5-hydroxy-trans-cyclooctene | e-TCO | 3,6-dipyridyl-s-tetrazinyl succinamic acid derivative | 22,400 ± 40 | Less reactive than the axial isomer. |

| Strained trans-cyclooctene | s-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 | Currently the most reactive TCO derivative reported. |

| Dioxolane-fused trans-cyclooctene (syn-diastereomer) | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Offers a good balance of high reactivity and improved stability. |

| Dioxolane-fused trans-cyclooctene (anti-diastereomer) | d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 2,900 | Slightly less reactive than the syn-diastereomer. |

| trans-5-Oxocene | oxoTCO | Water-soluble tetrazine derivative | Not specified, but faster than mono-substituted TCOs | Increased hydrophilicity and reactivity. |

Stability of TCO Derivatives in Aqueous Environments

A critical factor for in vivo and other long-term applications is the stability of the TCO group. The primary pathway for TCO deactivation is isomerization to the unreactive cis-cyclooctene (CCO) form. This process can be accelerated by the presence of thiols and certain metal ions.

| TCO Derivative | Condition | Stability Observation | Reference |

| TCO-conjugated antibody | In vivo in serum | 75% of TCO remained reactive after 24 hours. | |

| s-TCO | 30 mM mercaptoethanol, pH 7.4 | Rapid isomerization. | |

| d-TCO | Phosphate-buffered D₂O, room temperature | No degradation or isomerization observed for up to 14 days. | |

| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after 4 days. | |

| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the successful application of TCO chemistry. The following sections provide detailed protocols for key experiments.

General Protocol for Protein Labeling with TCO-NHS Ester

This protocol outlines the steps for conjugating a TCO moiety to a protein via its primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

-

TCO-PEG-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM).

-

Quenching buffer (1 M Tris-HCl, pH 8.0).

-

Spin desalting columns.

Procedure:

-

Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in DMSO or DMF.

-

Conjugation Reaction: Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO reagent by passing the reaction mixture through a spin desalting column.

-

Characterization: The resulting TCO-labeled protein can be characterized by methods such as mass spectrometry to determine the degree of labeling.

Protocol for Measuring TCO-Tetrazine Reaction Kinetics using Stopped-Flow UV-Vis Spectrophotometry

This technique is ideal for monitoring the rapid kinetics of the TCO-tetrazine ligation by observing the disappearance of the characteristic tetrazine absorbance.

Materials:

-

TCO derivative solution in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine derivative solution in the same buffer. The tetrazine should have a distinct absorbance peak (typically around 320 nm or 520 nm).

-

Stopped-flow spectrophotometer.

Procedure:

-

Sample Preparation: Prepare stock solutions of the TCO and tetrazine derivatives. The final concentrations should be chosen so that the reaction proceeds on a timescale measurable by the instrument (typically milliseconds to seconds). For pseudo-first-order kinetics, one reactant should be in at least 10-fold excess.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine.

-

Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow apparatus. Record the decrease in absorbance over time.

-

Data Analysis: Fit the resulting absorbance decay curve to a pseudo-first-order exponential decay function to obtain the observed rate constant (kobs). The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the reactant that was in excess.

Visualizations

The following diagrams illustrate key concepts and workflows related to TCO reactivity in aqueous solutions.

References

Methodological & Application

Application Notes and Protocols for Cy5-PEG2-TCO in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics without the need for a cytotoxic catalyst.[1][2] This "click chemistry" reaction has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems.[1] Cy5-PEG2-TCO is a fluorescent probe designed for these applications, combining a bright, far-red Cy5 fluorophore with a TCO reactive group via a polyethylene glycol (PEG) spacer.

The Cy5 fluorophore is ideal for biological imaging due to its excitation and emission maxima in the red spectrum (~650/670 nm), which minimizes background autofluorescence from cells and tissues.[2] The hydrophilic PEG2 linker enhances the molecule's solubility and provides a spacer to reduce steric hindrance between the dye and the target molecule.[2] The TCO group facilitates a rapid and stable covalent bond with tetrazine-modified molecules. This powerful combination makes Cy5-PEG2-TCO a highly effective tool for live cell imaging, flow cytometry, and other fluorescence-based assays.

The reaction proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine conjugate and locking the fluorescent probe onto its target.

Quantitative Data

The performance of Cy5-PEG2-TCO in live cell imaging is underpinned by the rapid and specific kinetics of the TCO-tetrazine ligation. The following table summarizes key quantitative data for this bioorthogonal reaction.

| Parameter | Value | Notes |

| Reaction Type | Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition | A bioorthogonal "click chemistry" reaction. |

| Second-Order Rate Constant (k₂) | Up to 30,000 M⁻¹s⁻¹ | Dependent on the specific tetrazine and TCO derivatives used. This high rate allows for efficient labeling at low concentrations. |

| Cy5 Excitation Maximum | ~650 nm | |

| Cy5 Emission Maximum | ~670 nm | Falls within the far-red spectrum, reducing cellular autofluorescence. |

| Recommended TCO-Antibody Concentration (Pre-targeting) | 10-100 nM | Optimal concentration should be determined empirically. |

| Recommended Cy5-PEG2-TCO Staining Concentration | 1-10 µM | Optimal concentration should be determined empirically for the specific application. |

| Incubation Time (Pre-targeting) | 30-60 minutes at 37°C | Allows for the TCO-labeled antibody to bind to its target. |

| Incubation Time (Staining) | 15-30 minutes at room temperature or 37°C | Should be performed protected from light. |

Signaling Pathways and Reaction Mechanisms

The core of this application is the bioorthogonal reaction between TCO and tetrazine, which allows for the specific labeling of a target molecule in a complex biological environment without interfering with native cellular processes.

Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Experimental Protocols

Protocol 1: Pre-targeting Strategy for Live-Cell Imaging

This protocol describes a two-step "pre-targeting" approach where cells are first labeled with a TCO-functionalized antibody (or other targeting molecule) followed by detection with Cy5-PEG2-TCO. This method can enhance the signal-to-noise ratio by allowing unbound antibody to be washed away before the addition of the fluorescent probe.

Materials:

-

Live cells cultured on glass-bottom dishes suitable for microscopy

-

TCO-functionalized targeting molecule (e.g., antibody against a cell surface protein)

-

Cy5-PEG2-TCO

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters for Cy5 (e.g., excitation ~640 nm, emission ~670 nm)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes.

-

Pre-targeting Step:

-

Dilute the TCO-functionalized antibody in live-cell imaging medium to the desired final concentration (e.g., 10-100 nM).

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the antibody solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing:

-

Remove the antibody solution and wash the cells two to three times with warm PBS to remove any unbound TCO-functionalized antibody.

-

-

Labeling with Cy5-PEG2-TCO:

-

Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO (e.g., 1-10 mM).

-

Dilute the Cy5-PEG2-TCO stock solution in live-cell imaging medium to a final concentration of 1-5 µM.

-

Add the Cy5-PEG2-TCO staining solution to the cells.

-

-

Image Acquisition:

-

Immediately begin imaging the cells using a fluorescence microscope. The fluorescent signal should develop rapidly as the TCO-tetrazine ligation occurs.

-

Time-lapse imaging can be performed to monitor the labeling process in real-time. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.

-

Controls:

-

No TCO Control: Cells not treated with the TCO-functionalized antibody but incubated with Cy5-PEG2-TCO to assess non-specific binding of the dye.

-

No Dye Control: Cells treated with the TCO-functionalized antibody but not with Cy5-PEG2-TCO to determine any background fluorescence from the antibody or cells.

-

Untreated Cells: To determine the level of cellular autofluorescence.

Pre-targeting workflow for live cell imaging.

Protocol 2: Labeling of TCO-Metabolically-Engineered Cells

This protocol is for labeling cells that have been metabolically engineered to incorporate a TCO-modified sugar, amino acid, or other small molecule into their proteins or glycans.

Materials:

-

Live cells expressing TCO-modified biomolecules

-

Cy5-PEG2-TCO

-

Anhydrous DMSO

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filters for Cy5

Procedure:

-

Cell Preparation: Harvest the TCO-labeled cells and plate them on glass-bottom dishes. Allow cells to adhere.

-

Cy5-PEG2-TCO Staining Solution:

-

Prepare a stock solution of Cy5-PEG2-TCO in anhydrous DMSO (e.g., 1-10 mM).

-

Dilute the stock solution in live-cell imaging medium to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.

-

-

Staining:

-

Remove the culture medium and add the Cy5-PEG2-TCO staining solution to the cells.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Wash the cells two to three times with warm live-cell imaging medium to remove any unreacted Cy5-PEG2-TCO.

-

-

Imaging:

-

Add fresh live-cell imaging medium to the cells and acquire images on a fluorescence microscope.

-

Applications in Drug Development

The specificity and biocompatibility of the TCO-tetrazine ligation make Cy5-PEG2-TCO a valuable tool in drug development and research.

-

Target Engagement and Validation: A small molecule drug candidate can be modified with a tetrazine group. After administration to cells, a TCO-functionalized Cy5 probe can be used to visualize and quantify the binding of the drug to its intracellular target.

-

Antibody-Drug Conjugate (ADC) Research: Researchers can track the internalization and trafficking of ADCs by labeling a tetrazine-modified antibody with Cy5-PEG2-TCO.

-

High-Throughput Screening: The rapid kinetics of the reaction allows for the development of high-throughput imaging assays to screen for compounds that modulate a specific biological pathway.

-

In Vivo Imaging: The use of far-red dyes like Cy5 is advantageous for in vivo imaging studies in animal models due to deeper tissue penetration and lower autofluorescence. Pre-targeting strategies can be employed to improve the target-to-background ratio in these studies.

References

Application Notes and Protocols: Step-by-Step Guide for Cy5-PEG2-TCO Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of a Cy5 fluorescent dye to an antibody using a TCO-tetrazine bioorthogonal reaction. The process involves a two-step approach: first, the modification of the antibody with a trans-cyclooctene (TCO) moiety, and second, the reaction of the TCO-modified antibody with a Cy5-PEG2-Tetrazine derivative. This "click chemistry" approach offers high specificity and efficiency for labeling antibodies for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2][3]

Introduction

Fluorescently labeled antibodies are indispensable tools in biological research and diagnostics.[][5] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and specific bioorthogonal reaction, ideal for conjugating molecules in complex biological environments. This protocol details the labeling of an antibody by first introducing a TCO group through the reaction of a TCO-NHS ester with primary amines (lysine residues) on the antibody. Subsequently, a Cy5-PEG2-Tetrazine conjugate reacts with the TCO-modified antibody to yield the final fluorescently labeled antibody. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the conjugate.

Overview of the Experimental Workflow

The entire process, from antibody preparation to characterization of the final conjugate, is outlined below.

Caption: Experimental workflow for Cy5-PEG2-TCO conjugation to antibodies.

Chemical Reaction Pathway

The conjugation process involves two key chemical reactions:

-

Amine Modification: The N-hydroxysuccinimide (NHS) ester of a TCO-PEG linker reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

-

TCO-Tetrazine Ligation: The TCO group on the modified antibody undergoes a rapid and specific inverse-electron-demand Diels-Alder cycloaddition with the tetrazine moiety of the Cy5-PEG2-Tetrazine molecule.

References

Application Notes and Protocols: Cy5-PEG2-TCO in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5-PEG2-TCO is a powerful tool for neuroscience research, enabling the precise labeling and visualization of specific biomolecules in live neurons and brain tissue. This molecule combines a bright, far-red Cy5 fluorophore for detection, a short polyethylene glycol (PEG) linker to enhance solubility and reduce non-specific binding, and a trans-cyclooctene (TCO) group for highly specific and rapid bioorthogonal ligation. The TCO moiety reacts with a tetrazine-tagged molecule of interest via an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, selective, and biocompatible, making it ideal for studying dynamic processes in the complex environment of the nervous system.[1][2]

The primary application of Cy5-PEG2-TCO in neuroscience is for fluorescence imaging of proteins and other targets that have been metabolically, genetically, or chemically tagged with a tetrazine. This allows for real-time visualization of protein localization, trafficking, and interactions in live neuronal cultures, organotypic brain slices, and potentially in vivo.[1][3] The PEG linker is particularly advantageous for in vivo studies as it can improve pharmacokinetic properties and aid in crossing the blood-brain barrier.[4]

Key Applications in Neuroscience:

-

Live-Cell Imaging of Neuronal Proteins: Spatiotemporal tracking of receptors, ion channels, and synaptic proteins.

-

Pulse-Chase Labeling: Studying protein turnover and trafficking by labeling cohorts of proteins at different time points.

-

Super-Resolution Microscopy: The small size of the TCO-tetrazine ligation product is advantageous for high-resolution imaging techniques.

-

In Vivo Brain Imaging: Potential for labeling and tracking cells or molecules within the living brain, facilitated by the PEG linker.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of TCO-tetrazine bioorthogonal chemistry in neuroscience applications, based on published protocols.

| Parameter | Value | Application Context | Source |

| TCO-Amino Acid Concentration | 250 µM | Incorporation into proteins in organotypic hippocampal slice cultures | |

| Tetrazine-Dye (H-Tet-Cy5) Concentration | 0.5 - 1 µM | Labeling of TCO-tagged proteins in dissociated neurons and slice cultures | |

| Incubation Time (Tetrazine-Dye) | 10 minutes | Labeling of live neurons | |

| Reaction Temperature | 35-37°C | Live-cell and tissue labeling | |

| Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ | TCO-tetrazine iEDDA reaction |

Experimental Protocols

Protocol 1: Bioorthogonal Labeling of a Target Protein in Dissociated Hippocampal Neurons

This protocol describes the labeling of a protein of interest (POI) that has been genetically engineered to incorporate a TCO-modified non-canonical amino acid (e.g., TCO*-L-lysine) in response to a TAG codon.

Materials:

-

Dissociated hippocampal neuron culture

-

Plasmid encoding the POI with a TAG codon

-

Plasmid encoding the corresponding aminoacyl-tRNA synthetase (aaRS)/tRNA pair

-

Transfection reagent (e.g., Lipofectamine 2000)

-

TCO-L-lysine (TCOA)

-

Cy5-PEG2-TCO

-

Tyrode's solution with 1% BSA

-

Cell culture medium

Procedure:

-

Transfection: Co-transfect the dissociated neurons with the plasmids encoding the POI-TAG and the aaRS/tRNA pair according to the manufacturer's protocol.

-

TCOA Incorporation: Approximately 24-48 hours post-transfection, add TCOA to the cell culture medium to a final concentration of 250 µM. Incubate for 18-22 hours to allow for incorporation into the POI.

-

Washing:

-

Prepare Tyrode's solution containing 1% BSA and pre-warm to 37°C.

-

Remove the TCO*A-containing medium.

-

Gently rinse the cells three times with the pre-warmed Tyrode's solution.

-

-

Labeling with Cy5-PEG2-TCO:

-

Prepare a 0.5 µM solution of Cy5-PEG2-TCO in pre-warmed Tyrode's solution with 1% BSA.

-

Add the labeling solution to the cells and incubate for 10 minutes at 37°C.

-

-

Final Washes:

-

Remove the labeling solution.

-

Rinse the cells four times with pre-warmed Tyrode's solution to remove any unbound dye.

-

-

Imaging: The neurons are now ready for live-cell imaging using a fluorescence microscope with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).

Protocol 2: Labeling of Tetrazine-Modified Targets in Organotypic Brain Slices

This protocol is for labeling a target in organotypic brain slice cultures that has been modified to contain a tetrazine moiety.

Materials:

-

Organotypic brain slice culture

-

Cy5-PEG2-TCO

-

Artificial cerebrospinal fluid (ACSF) with 1% BSA

-

Culture medium for slices

Procedure:

-

Preparation: Pre-warm ACSF with 1% BSA to 35°C.

-

Washing (optional, if removing a precursor): If applicable, wash the slices three times for 5 minutes each with pre-warmed ACSF.

-

Labeling with Cy5-PEG2-TCO:

-

Prepare a 1 µM solution of Cy5-PEG2-TCO in pre-warmed ACSF with 1% BSA.

-

Add the labeling solution to the culture insert, ensuring the slices are fully submerged.

-

Incubate for 10 minutes at 35°C.

-

-

Final Washes:

-

Remove the labeling solution.

-

Wash the slices four times for 5 minutes each with pre-warmed ACSF to reduce background fluorescence.

-

-

Imaging: The slices can be imaged live or fixed for later analysis. Use a confocal or two-photon microscope for optimal imaging depth and resolution.

Visualizations

Caption: Workflow for bioorthogonal labeling in live neurons.

Caption: Inverse-electron demand Diels-Alder (iEDDA) reaction.

References

Application Notes & Protocols: Cy5-PEG2-TCO in Super-Resolution Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of super-resolution microscopy has broken the diffraction barrier of light, enabling the visualization of subcellular structures with nanoscale precision.[1][2][3] A cornerstone of these techniques, particularly localization-based methods like Stochastic Optical Reconstruction Microscopy (STORM), is the use of specific, bright, and photoswitchable fluorophores.[3][4] Cy5-PEG2-TCO is a powerful tool in this domain, combining the well-characterized photoswitching properties of the Cy5 dye with a versatile bioorthogonal labeling strategy.

This molecule consists of three key parts:

-

Cy5: A far-red fluorophore known for its excellent photoswitching characteristics, high photon output, and minimal spectral overlap with cellular autofluorescence. It is one of the most reliable dyes for dSTORM.

-

PEG2 Linker: A short polyethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and provides spatial separation between the dye and the target biomolecule, reducing potential steric hindrance.

-

TCO (trans-cyclooctene): A strained alkene that serves as a highly reactive handle for bioorthogonal chemistry. It participates in an exceptionally fast and specific inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine (Tz) partner. This "click chemistry" reaction is biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a catalyst.

The TCO-tetrazine ligation strategy allows for a two-step labeling process. First, a biomolecule of interest (e.g., a protein or antibody) is modified with a tetrazine group. Then, the cells or tissue are treated with Cy5-PEG2-TCO, which specifically and covalently attaches the Cy5 dye to the tetrazine-tagged target. This pre-targeting approach is highly efficient and helps improve the signal-to-noise ratio by allowing unbound reagents to be washed away before introducing the fluorophore.

Application: Super-Resolution Imaging (STORM)

Cy5-PEG2-TCO is particularly well-suited for dSTORM (direct STORM). In this technique, a single far-red laser (e.g., 647 nm) is used to excite Cy5 and, at high power, drive it into a stable dark state. The stochastic return of individual Cy5 molecules to the fluorescent "on" state is then captured over thousands of frames. The precise center of each isolated molecule is determined by fitting its image to a Gaussian function. A composite super-resolution image is then constructed by plotting the coordinates of all localized molecules. The quality of dSTORM imaging relies on fluorophores with robust photoswitching behavior, a requirement that Cy5 fulfills excellently.

Quantitative Data Summary

The performance of Cy5-PEG2-TCO in super-resolution applications is underpinned by the kinetics of the TCO-tetrazine ligation and the photophysical properties of the Cy5 dye.

| Parameter | Value | Significance in Super-Resolution | Source |

| TCO-Tetrazine Ligation | |||

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Extremely fast kinetics allow for efficient labeling at low, physiologically compatible concentrations, leading to high labeling density. | |

| Reaction Conditions | pH 6-9, Room Temp / 37°C | Reaction proceeds under biocompatible conditions, making it ideal for live-cell labeling. | |

| Cy5 Photophysics (Post-Ligation) | |||

| Excitation Maximum (λex) | ~650 nm | Well-matched to common 640-647 nm lasers used in STORM setups. | |

| Emission Maximum (λem) | ~670 nm | Emission in the far-red spectrum minimizes cellular autofluorescence, improving signal-to-noise. | |

| Photostability | Good | Cy5 is a relatively photostable dye suitable for demanding imaging applications. | |

| Photoswitching Properties | Excellent for dSTORM | Can be reversibly switched between a fluorescent "on" state and a stable dark state, which is the fundamental principle of STORM. | |

| Photon Count per Switch | High | A higher photon yield per switching event allows for more precise localization of the molecule, improving final image resolution. |

Visualized Workflows

Caption: Workflow for two-step bioorthogonal labeling.

Caption: General workflow for dSTORM imaging.

Experimental Protocols

Protocol 1: Antibody Labeling with Tetrazine-NHS Ester

This protocol describes the modification of a primary antibody with a tetrazine moiety for subsequent reaction with Cy5-PEG2-TCO.

Materials:

-

Primary antibody of interest

-

Methyl-tetrazine-PEG-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

Procedure:

-

Antibody Preparation: Dissolve the antibody in PBS at a concentration of 1-5 mg/mL. If the antibody storage buffer contains primary amines (e.g., Tris), exchange it for PBS using a spin desalting column.

-

Reaction Setup: In a microcentrifuge tube, combine 100 µg of the antibody solution with 5 µL of 1 M NaHCO₃ to raise the pH, which facilitates the NHS ester reaction.

-

Tetrazine-NHS Ester Preparation: Immediately before use, dissolve the Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the tetrazine-NHS ester solution to the antibody solution.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.

-

Purification: Remove the unreacted tetrazine-NHS ester by passing the solution through a spin desalting column equilibrated with PBS.

-

Characterization & Storage: Determine the degree of labeling (DOL) via spectrometry if possible. Store the tetrazine-labeled antibody at 4°C.

Protocol 2: Two-Step Cell Labeling and Imaging

This protocol details the labeling of a cellular target using the pre-targeting strategy followed by STORM imaging.

Materials:

-

Cells cultured on high-precision coverslips (No. 1.5H)

-

Tetrazine-labeled antibody (from Protocol 1)

-

Cy5-PEG2-TCO

-

Anhydrous DMSO

-

Live-cell imaging medium or PBS

-

Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

STORM Imaging Buffer (see recipe below)

Procedure:

-

Cell Preparation:

-

Fixation: Wash cells twice with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash three times with PBS for 5 minutes each.

-

Permeabilization (if required): For intracellular targets, incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.

-

Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific antibody binding.

-

-

Primary Labeling (Pre-targeting):

-

Dilute the tetrazine-labeled antibody in Blocking Buffer to a suitable concentration (e.g., 1-10 µg/mL).

-

Incubate the cells with the diluted antibody for 60 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each to remove all unbound primary antibody.

-

-

Secondary Labeling (Click Reaction):

-

Prepare a 1-5 µM solution of Cy5-PEG2-TCO in PBS from a concentrated DMSO stock.

-

Incubate the cells with the Cy5-PEG2-TCO solution for 15-30 minutes at room temperature, protected from light.

-